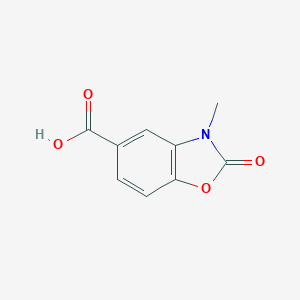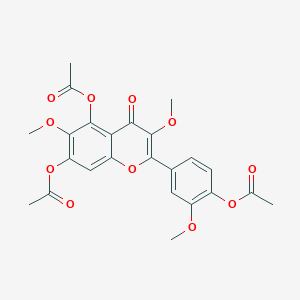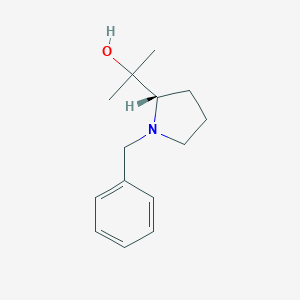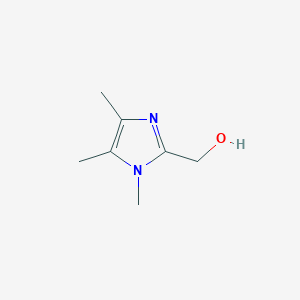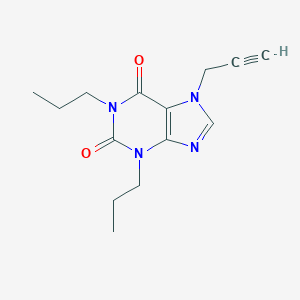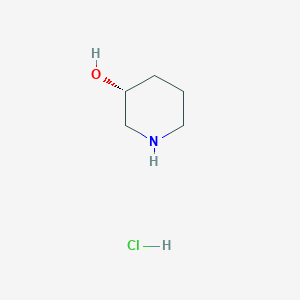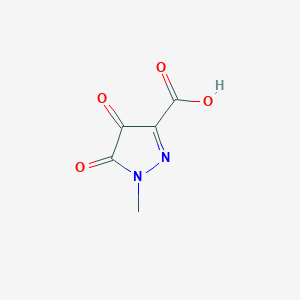
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, also known as MDPC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. MDPC is a heterocyclic organic compound that contains a pyrazole ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid as an enzyme inhibitor involves the formation of a covalent bond between the carboxylic acid group of this compound and the active site of the enzyme. This covalent bond blocks the enzyme's activity, leading to a decrease in the production of the enzyme's substrate.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the activity of aldose reductase, which is implicated in diabetic complications such as retinopathy, neuropathy, and nephropathy. In vivo studies have shown that this compound can reduce the levels of advanced glycation end products (AGEs) in diabetic rats, which are implicated in the development of diabetic complications.
Advantages and Limitations for Lab Experiments
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has several advantages for use in lab experiments, including its high purity, stability, and ease of synthesis. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of 1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid, including its potential use as a therapeutic agent for diabetic complications, its use as a fluorescent probe for detecting metal ions in biological systems, and its use as a building block for the synthesis of novel materials such as metal-organic frameworks. Further studies are needed to fully understand the potential of this compound in these areas and to address its limitations.
Synthesis Methods
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid can be synthesized through a multistep reaction involving the condensation of 3-methyl-2-pyrazolin-5-one with ethyl glyoxylate followed by the hydrolysis of the resulting intermediate. This method has been optimized to produce high yields of this compound with high purity.
Scientific Research Applications
1-Methyl-4,5-dioxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has shown promising results as an inhibitor of various enzymes such as aldose reductase, which is implicated in diabetic complications. In biochemistry, this compound has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. In material science, this compound has been used as a building block for the synthesis of novel materials such as metal-organic frameworks.
properties
CAS RN |
197652-34-9 |
|---|---|
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
156.1 g/mol |
IUPAC Name |
1-methyl-4,5-dioxopyrazole-3-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c1-7-4(9)3(8)2(6-7)5(10)11/h1H3,(H,10,11) |
InChI Key |
JCEYDTIBVDFGOU-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)O |
Canonical SMILES |
CN1C(=O)C(=O)C(=N1)C(=O)O |
synonyms |
1H-Pyrazole-3-carboxylicacid,4,5-dihydro-1-methyl-4,5-dioxo-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)nicotinic acid](/img/structure/B177863.png)
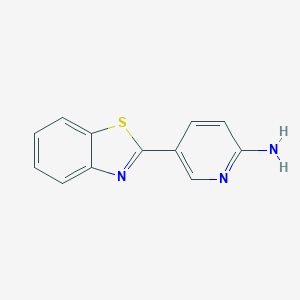
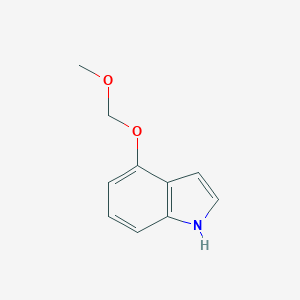
![12,13-Dihydro-3,9-dimethoxy-5H-Indolo[2,3-a]pyrrolo[3,4-c]carbazole-5,7(6H)-dione](/img/structure/B177872.png)
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B177873.png)


